molecular formula C25H19N3O B10877671 2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile

2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B10877671
M. Wt: 377.4 g/mol
InChI Key: YBFKCMDDPCXARH-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with methoxyaniline and diphenyl groups, along with a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium cyanide, sodium methoxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the cyanide.

Scientific Research Applications

2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of 2-(4-methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The methoxyaniline and diphenyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyanide group can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyanilino)-4,6-diphenylpyridine: Lacks the cyanide group but has similar structural features.

    4-(4-Methoxyphenylamino)-2,6-diphenylpyridine: Another structurally related compound with potential biological activity.

Uniqueness

2-(4-Methoxyanilino)-4,6-diphenyl-3-pyridyl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C25H19N3O

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H19N3O/c1-29-21-14-12-20(13-15-21)27-25-23(17-26)22(18-8-4-2-5-9-18)16-24(28-25)19-10-6-3-7-11-19/h2-16H,1H3,(H,27,28)

InChI Key

YBFKCMDDPCXARH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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